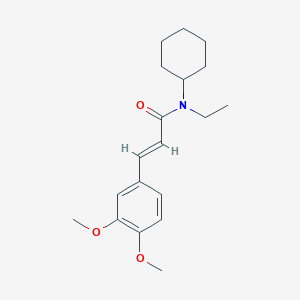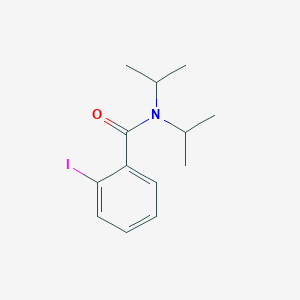![molecular formula C16H19N3O5 B5790484 ethyl 4-[3-(4-nitrophenyl)acryloyl]-1-piperazinecarboxylate](/img/structure/B5790484.png)
ethyl 4-[3-(4-nitrophenyl)acryloyl]-1-piperazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[3-(4-nitrophenyl)acryloyl]-1-piperazinecarboxylate is a chemical compound that has been widely researched for its potential applications in the field of medicine. This compound is known to exhibit various biochemical and physiological effects, making it a valuable tool for scientific research.
Mechanism of Action
The mechanism of action of Ethyl 4-[3-(4-nitrophenyl)acryloyl]-1-piperazinecarboxylate is not fully understood. However, it is believed that this compound exerts its effects by interacting with various cellular targets such as enzymes, receptors, and ion channels. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
Ethyl 4-[3-(4-nitrophenyl)acryloyl]-1-piperazinecarboxylate has been shown to exhibit various biochemical and physiological effects. Some of these effects include:
1. Inhibition of bacterial growth: This compound has been shown to inhibit the growth of various bacterial strains.
2. Inhibition of inflammation: Ethyl 4-[3-(4-nitrophenyl)acryloyl]-1-piperazinecarboxylate has been shown to inhibit inflammation in various animal models.
3. Induction of apoptosis: This compound has been shown to induce apoptosis in various cancer cell lines.
Advantages and Limitations for Lab Experiments
Ethyl 4-[3-(4-nitrophenyl)acryloyl]-1-piperazinecarboxylate has several advantages and limitations for lab experiments. Some of the advantages include:
1. High potency: This compound exhibits high potency, making it a valuable tool for scientific research.
2. Broad-spectrum activity: Ethyl 4-[3-(4-nitrophenyl)acryloyl]-1-piperazinecarboxylate exhibits broad-spectrum activity against various bacterial strains and cancer cell lines.
3. Low toxicity: This compound exhibits low toxicity, making it a safe tool for scientific research.
Some of the limitations of this compound include:
1. Limited solubility: Ethyl 4-[3-(4-nitrophenyl)acryloyl]-1-piperazinecarboxylate has limited solubility in aqueous solutions, making it difficult to use in certain experiments.
2. Limited stability: This compound is not very stable and can degrade over time, making it difficult to use in long-term experiments.
3. Limited availability: Ethyl 4-[3-(4-nitrophenyl)acryloyl]-1-piperazinecarboxylate is not widely available and can be expensive, making it difficult to use in large-scale experiments.
Future Directions
There are several future directions for research on Ethyl 4-[3-(4-nitrophenyl)acryloyl]-1-piperazinecarboxylate. Some of these directions include:
1. Development of new antibiotics: Ethyl 4-[3-(4-nitrophenyl)acryloyl]-1-piperazinecarboxylate has shown promising results as an antimicrobial agent, making it a potential candidate for the development of new antibiotics.
2. Development of new anti-inflammatory drugs: This compound has shown promising results as an anti-inflammatory agent, making it a potential candidate for the development of new anti-inflammatory drugs.
3. Development of new anticancer drugs: Ethyl 4-[3-(4-nitrophenyl)acryloyl]-1-piperazinecarboxylate has shown promising results as an anticancer agent, making it a potential candidate for the development of new anticancer drugs.
4. Elucidation of the mechanism of action: Further research is needed to fully elucidate the mechanism of action of this compound.
5. Improvement of stability and solubility: Future research could focus on improving the stability and solubility of Ethyl 4-[3-(4-nitrophenyl)acryloyl]-1-piperazinecarboxylate, making it more useful for scientific research.
Conclusion:
Ethyl 4-[3-(4-nitrophenyl)acryloyl]-1-piperazinecarboxylate is a valuable tool for scientific research due to its potential applications in the field of medicine. This compound exhibits various biochemical and physiological effects, making it a potential candidate for the development of new antibiotics, anti-inflammatory drugs, and anticancer drugs. While this compound has several advantages for lab experiments, it also has limitations such as limited solubility and stability. Further research is needed to fully elucidate the mechanism of action of this compound and improve its usefulness for scientific research.
Synthesis Methods
The synthesis of Ethyl 4-[3-(4-nitrophenyl)acryloyl]-1-piperazinecarboxylate involves the reaction between ethyl piperazine-1-carboxylate and 4-nitrocinnamaldehyde in the presence of a catalyst. This reaction leads to the formation of the desired compound, which can be purified using various techniques such as column chromatography, recrystallization, and HPLC.
Scientific Research Applications
Ethyl 4-[3-(4-nitrophenyl)acryloyl]-1-piperazinecarboxylate has been extensively researched for its potential applications in the field of medicine. This compound is known to exhibit various biochemical and physiological effects, making it a valuable tool for scientific research. Some of the scientific research applications of this compound include:
1. Antimicrobial activity: Ethyl 4-[3-(4-nitrophenyl)acryloyl]-1-piperazinecarboxylate has been shown to exhibit antimicrobial activity against various bacterial strains, making it a potential candidate for the development of new antibiotics.
2. Anti-inflammatory activity: This compound has been shown to exhibit anti-inflammatory activity, making it a potential candidate for the development of new anti-inflammatory drugs.
3. Anticancer activity: Ethyl 4-[3-(4-nitrophenyl)acryloyl]-1-piperazinecarboxylate has been shown to exhibit anticancer activity against various cancer cell lines, making it a potential candidate for the development of new anticancer drugs.
properties
IUPAC Name |
ethyl 4-[(E)-3-(4-nitrophenyl)prop-2-enoyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5/c1-2-24-16(21)18-11-9-17(10-12-18)15(20)8-5-13-3-6-14(7-4-13)19(22)23/h3-8H,2,9-12H2,1H3/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJYUBJUTJMAFS-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)C(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![6-ethyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5790480.png)
![4-[({[1-(3-isopropenylphenyl)-1-methylethyl]amino}carbonyl)amino]benzamide](/img/structure/B5790481.png)
![N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclopropanecarboxamide](/img/structure/B5790494.png)
![5-(3-methylphenyl)[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B5790501.png)

![ethyl 2-cyano-3-(9-methoxy-3-oxo-3H-pyrrolo[1,2-a]indol-2-yl)acrylate](/img/structure/B5790516.png)
